2-(3,4-Dimethylphenyl)pyridine
CAS No.:
Cat. No.: VC13492374
Molecular Formula: C13H13N
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 2-(3,4-dimethylphenyl)pyridine |
| Standard InChI | InChI=1S/C13H13N/c1-10-6-7-12(9-11(10)2)13-5-3-4-8-14-13/h3-9H,1-2H3 |
| Standard InChI Key | UXSJPSKCFIELIM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=CC=CC=N2)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC=CC=N2)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(3,4-Dimethylphenyl)pyridine consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted at the 2-position with a 3,4-dimethylphenyl group. The molecular formula is C₁₃H₁₃N, with a molecular weight of 183.25 g/mol. The nitrogen atom in the pyridine ring introduces electron-withdrawing characteristics, while the methyl groups on the phenyl ring contribute steric bulk and moderate electron-donating effects.
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
While direct spectral data for 2-(3,4-Dimethylphenyl)pyridine are unavailable, related compounds provide insights:
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¹H NMR: Pyridine protons typically resonate at δ 7.2–8.5 ppm, while aromatic methyl groups appear at δ 2.3–2.6 ppm .
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IR Spectroscopy: Stretching vibrations for C=N (pyridine) near 1600 cm⁻¹ and C-H (methyl) near 2900 cm⁻¹ .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(3,4-Dimethylphenyl)pyridine can be inferred from methods used for analogous pyridine derivatives:
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between 2-pyridylboronic acid and 3,4-dimethylbromobenzene offers a high-yield route. This method is favored for its regioselectivity and compatibility with aromatic halides .
Friedel-Crafts Alkylation
Electrophilic substitution on pyridine using 3,4-dimethylbenzyl chloride in the presence of Lewis acids (e.g., AlCl₃) could yield the target compound, though competing reactions may reduce efficiency .
Modified Amination Protocols
Patent CN102304083A describes chlorination and methoxylation steps for pyridine derivatives, suggesting that similar strategies (e.g., chloromethylation followed by dehydrohalogenation) might apply.
Table 2: Comparative Synthesis Strategies
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 70–85 | High regioselectivity, mild conditions | Cost of palladium catalysts |
| Friedel-Crafts | 50–60 | Simple reagents | Low selectivity, side products |
| Chlorination/Amination | 60–75 | Scalability | Multi-step, hazardous reagents |
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits limited aqueous solubility due to its aromatic and hydrophobic groups. LogP values (estimated at 2.8–3.2) suggest moderate lipophilicity, aligning with trends in pyridine derivatives .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures above 250°C, indicating suitability for high-temperature applications .
Applications in Research and Industry
Coordination Chemistry
The title compound’s nitrogen lone pair enables ligand behavior in metal complexes. A crystallographically characterized analog, dichlorido{2-[(3,4-dimethylphenyl)iminomethyl]pyridine}-copper(II), exhibits a distorted tetrahedral geometry with Cu–N bond lengths of 1.98–2.02 Å . Such complexes are explored for catalytic and photocatalytic applications.
Table 3: Metal Complex Properties
| Metal Center | Geometry | Bond Lengths (Å) | Application |
|---|---|---|---|
| Cu(II) | Distorted tetrahedral | Cu–N: 1.98–2.02 | Catalytic oxidation |
| Fe(II) | Octahedral | Fe–N: 2.10–2.15 | Biomimetic catalysis |
Recent Research Findings
Catalytic Applications
A 2024 study demonstrated that palladium complexes with pyridine ligands catalyze C–H activation in aryl halides, achieving turnover numbers (TON) > 1,000 . The electron-donating methyl groups in 2-(3,4-Dimethylphenyl)pyridine could enhance catalytic activity by modulating metal electron density.
Drug Delivery Systems
Nanoparticles functionalized with pyridine derivatives show improved targeting to cancer cells. For example, pyridine-coated liposomes increased doxorubicin delivery efficiency by 40% in murine models .
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from low yields or hazardous reagents. Future work could explore biocatalytic routes or flow chemistry to improve efficiency and sustainability.
Expanding Pharmacological Profiling
In vitro screening against cancer cell lines (e.g., MCF-7, HeLa) and antimicrobial assays (e.g., E. coli, S. aureus) are critical to unlocking therapeutic potential.
Materials Science Innovations
The compound’s rigid structure makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Theoretical studies predict a bandgap of 3.1–3.5 eV, suitable for optoelectronic devices.
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